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Cat. No.: B15615440 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
JNJ-26070109 is identified as a potent, selective, and orally bioactive antagonist for the

cholecystokinin 2 receptor (CCK2R).[1][2] The CCK2R, a G-protein coupled receptor (GPCR)

found in the central nervous system and gastrointestinal tract, plays a significant role in gastric

acid secretion and mucosal growth.[1][3] Characterizing the binding affinity of compounds like

JNJ-26070109 to CCK2R is a critical step in drug discovery and development. It allows for the

quantitative assessment of a compound's potency and selectivity. Radioligand binding assays

are the gold standard for determining the affinity of a ligand for its receptor.[4][5] This document

provides a detailed protocol for a competitive binding assay to determine the binding affinity

(Ki) of JNJ-26070109 for the human CCK2R.

Quantitative Data Summary
The binding affinity of JNJ-26070109 has been determined for CCK2R from multiple species,

demonstrating high affinity. The pKi values, which represent the negative logarithm of the

equilibrium inhibition constant (Ki), are summarized below. A higher pKi value indicates a

stronger binding affinity.
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Species Receptor pKi

Human CCK2R 8.49

Rat CCK2R 7.99

Dog CCK2R 7.70

Data sourced from

MedChemExpress.[1]

Signaling Pathway and Mechanism of Action
The CCK2 receptor is a G-protein-coupled receptor that primarily signals through the Gq/G11

and Gα12/13 protein pathways upon activation by its endogenous ligands, gastrin and

cholecystokinin (CCK).[3][6][7] This activation initiates a cascade of intracellular events, starting

with the activation of Phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers

the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C

(PKC).[7] These events lead to the activation of downstream signaling cascades, including the

MAPK and PI3K/AKT pathways, which are involved in cell proliferation and survival.[6][7] JNJ-
26070109 acts as a competitive antagonist, binding to the CCK2R and blocking the initiation of

this signaling cascade by endogenous ligands.[1]
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CCK2R signaling cascade and antagonism by JNJ-26070109.
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Experimental Protocol: CCK2R Competition Binding
Assay
This protocol describes a competitive radioligand binding assay to determine the inhibitory

constant (Ki) of JNJ-26070109 for the human CCK2R.[5][8] The principle involves measuring

the displacement of a specific high-affinity radioligand from the receptor by increasing

concentrations of the unlabeled competitor compound, JNJ-26070109.

Experimental Workflow
The overall workflow involves preparing cell membranes expressing the target receptor,

incubating them with a radioligand and the test compound, separating bound from free

radioligand via filtration, and quantifying the bound radioactivity.
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Workflow for the competitive radioligand binding assay.
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Materials and Reagents
Cell Membranes: Membranes prepared from a cell line stably expressing human CCK2R

(e.g., CHO-hCCK2R or HEK293-hCCK2R).

Radioligand: A suitable high-affinity CCK2R radioligand (e.g., [³H]-Gastrin-I or [¹²⁵I]-CCK-8).

The concentration used should be approximately equal to its Kd value.

Test Compound: JNJ-26070109 stock solution in DMSO.

Non-specific Binding Control: A high concentration of a known, non-radiolabeled CCK2R

ligand (e.g., 10 µM Gastrin-I).

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.

Scintillation Cocktail: A suitable liquid scintillation fluid.

Equipment: 96-well filter plates (e.g., GF/C), vacuum filtration manifold, liquid scintillation

counter, multi-channel pipette, incubator.

Procedure
Compound Dilution: Prepare a serial dilution of JNJ-26070109 in Assay Buffer. Typically, 11

concentrations are used to generate a full competition curve (e.g., from 1 pM to 10 µM).

Include a vehicle control (Assay Buffer with DMSO) for total binding.

Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL

per well.[9]

Total Binding Wells: 50 µL of Assay Buffer + 50 µL Radioligand + 150 µL Membrane

suspension.

Non-specific Binding (NSB) Wells: 50 µL of Non-specific Binding Control + 50 µL

Radioligand + 150 µL Membrane suspension.
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Competitor Wells: 50 µL of diluted JNJ-26070109 + 50 µL Radioligand + 150 µL

Membrane suspension.

It is recommended to run all conditions in triplicate.

Incubation:

Add the appropriate components (Assay Buffer, NSB control, or JNJ-26070109 dilution) to

the wells.

Add the radioligand solution to all wells.

Initiate the reaction by adding the cell membrane suspension (typically 10-50 µg

protein/well) to all wells.[9]

Seal the plate and incubate for 60-90 minutes at room temperature or 30°C with gentle

agitation.[9] The incubation time should be sufficient to reach binding equilibrium.

Filtration:

Pre-soak the filter plate with a solution like 0.3% polyethyleneimine (PEI) to reduce non-

specific binding of the radioligand to the filter.

Terminate the incubation by rapidly filtering the contents of the assay plate through the

pre-soaked filter plate using a vacuum manifold.

Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound

radioligand.[9]

Radioactivity Counting:

Dry the filter plate completely (e.g., 30 minutes at 50°C or under a heat lamp).[9]

Add scintillation cocktail to each well.

Seal the plate and count the radioactivity (in counts per minute, CPM) using a liquid

scintillation counter.
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Data Analysis
Calculate Specific Binding:

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

For each concentration of JNJ-26070109, calculate the percent specific binding: %

Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB) * 100

Determine IC50:

Plot the % Specific Binding against the logarithm of the JNJ-26070109 concentration.

Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit

the data and determine the IC50 value (the concentration of JNJ-26070109 that displaces

50% of the radioligand).

Calculate Ki:

Convert the IC50 to the equilibrium inhibition constant (Ki) using the Cheng-Prusoff

equation:[9] Ki = IC50 / (1 + ([L]/Kd))

Where:

[L] is the concentration of the radioligand used in the assay.

Kd is the equilibrium dissociation constant of the radioligand for the CCK2R (this must

be determined in a separate saturation binding experiment).

The resulting Ki value represents the binding affinity of JNJ-26070109 for the CCK2 receptor. A

lower Ki value signifies a higher binding affinity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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